molecular formula C8H9NO4S B1428781 2-(Methylsulfonyl)-5-nitrotoluene CAS No. 736997-98-1

2-(Methylsulfonyl)-5-nitrotoluene

Cat. No. B1428781
CAS RN: 736997-98-1
M. Wt: 215.23 g/mol
InChI Key: YMHQJBGKYCHBND-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-5-nitrotoluene, also known as Methylsulfonyl Nitrotoluene (MSNT), is a chemical compound that has been extensively studied for its chemical and biological properties. It is a yellow crystalline powder that is soluble in organic solvents like methanol, ethanol, and acetone. MSNT has been used in various scientific research applications, including as a precursor in the synthesis of other compounds and as a probe for studying enzyme activity.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid: Research has demonstrated methods to synthesize 2-Nitro-4-methylsulfonyl benzoic acid from 2-nitro-4-methylsulfonyl toluene, utilizing air-nitric acid combined oxidation to achieve high yield and purity (Ci Long-wang, 2013). Another study confirmed the synthesis of 2-nitro-4-methylsulfonyl benzoic acid through nitration and oxygenation, highlighting the simplicity and economic benefits of the method (Peng Jia-bin, 2010).
  • Catalyzed Oxidation Reactions: A novel method for producing 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) from the oxidation of 2-nitro-4-methylsulfonyltoluene (NMST) by oxygen, catalyzed with a homogeneous catalyst system, has been developed, showcasing optimal conditions for high yield and purity (Xiang‐li Long et al., 2016).

Environmental and Safety Considerations

  • Thermal Decomposition and Safety: Research focusing on the thermal decomposition of 2-nitrotoluene highlighted the importance of understanding its explosive nature and provided insights into safer handling and storage conditions (Wen Zhu et al., 2017).
  • Biodegradation by Microorganisms: The degradation of 2-nitrotoluene by immobilized cells of Micrococcus sp. strain SMN-1 has been studied, revealing enhanced degradation rates and offering potential methods for environmental detoxification of nitrotoluene pollutants (S. Mulla et al., 2013).

Novel Catalysis Methods

  • Iron(II) and Copper(II) Phthalocyanine-Catalyzed Synthesis: A groundbreaking method was introduced for the synthesis of 2-nitro-4-methylsulfonylbenzoic acid using iron(II) and copper(II) phthalocyanine as catalysts under mild conditions. This research opens up new avenues for the efficient and environmentally friendly production of NMSBA (Cheng Huang et al., 2017).

properties

IUPAC Name

2-methyl-1-methylsulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHQJBGKYCHBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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